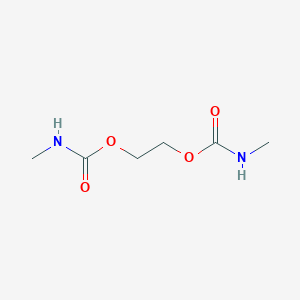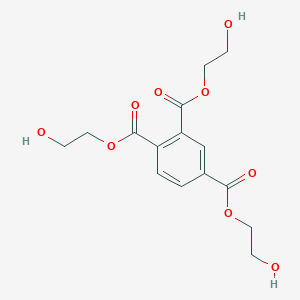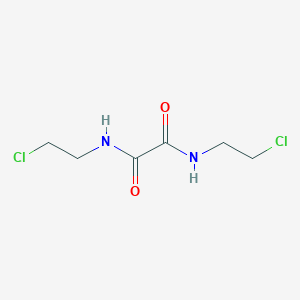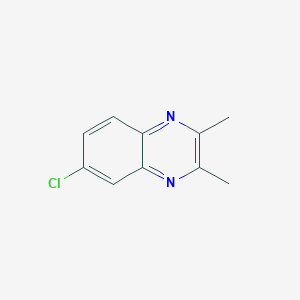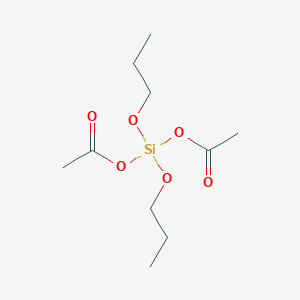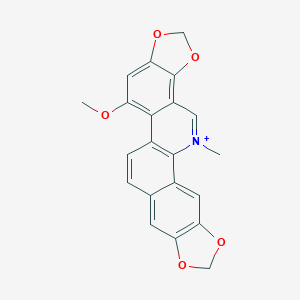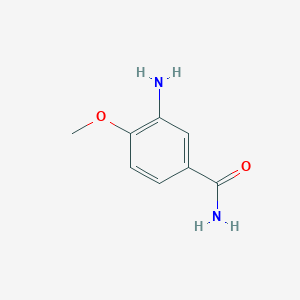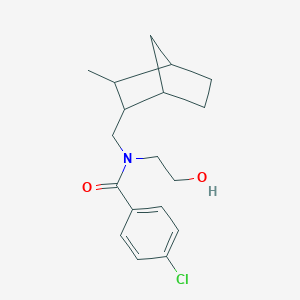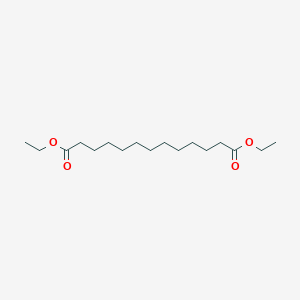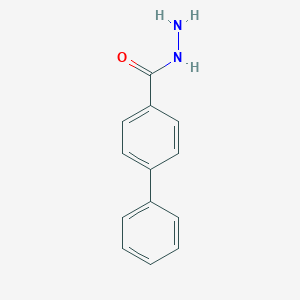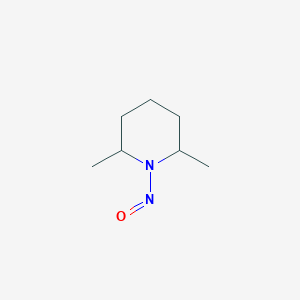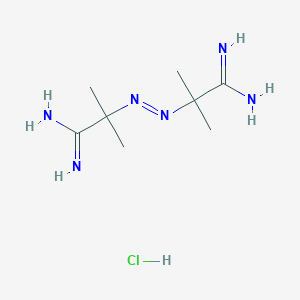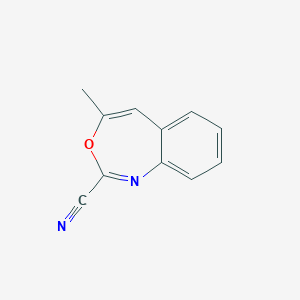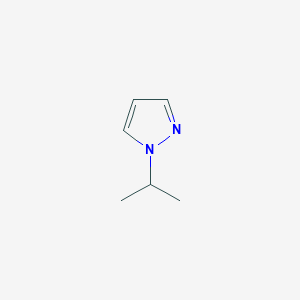
1-Isopropylpyrazole
Overview
Description
1-Isopropylpyrazole is an organic compound belonging to the pyrazole family. It is characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The isopropyl group is attached to the nitrogen atom at the first position of the pyrazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
1-Isopropylpyrazole can be synthesized through several methods. One common synthetic route involves the reaction of pyrazole with isopropyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like dimethyl sulfoxide (DMSO) at room temperature . Another method involves the use of hydrazine and an appropriate ketone or aldehyde precursor, followed by cyclization to form the pyrazole ring .
Industrial production methods often employ green chemistry principles, utilizing water-based solvents and environmentally friendly catalysts to minimize the environmental impact .
Chemical Reactions Analysis
1-Isopropylpyrazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups to the pyrazole ring .
Scientific Research Applications
1-Isopropylpyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Isopropylpyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
1-Isopropylpyrazole can be compared with other pyrazole derivatives, such as:
1-Methylpyrazole: Similar in structure but with a methyl group instead of an isopropyl group. It is used as an antidote for methanol poisoning.
3,5-Dimethylpyrazole: Contains two methyl groups at positions 3 and 5 of the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives .
Properties
IUPAC Name |
1-propan-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-6(2)8-5-3-4-7-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMVTDVBEDVFRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70541637 | |
| Record name | 1-(Propan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18952-87-9 | |
| Record name | 1-Isopropyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18952-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Propan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-isopropyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.258.085 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 4-iodo-substituted pyrazoles?
A1: The synthesis of 4-iodo-substituted pyrazoles is important because these compounds serve as valuable intermediates in the creation of diverse pyrazole derivatives. The iodine atom at the 4-position can undergo various chemical transformations, enabling the introduction of different functional groups and the construction of more complex molecules. This versatility makes 4-iodo-substituted pyrazoles useful building blocks in organic synthesis, particularly in medicinal chemistry for drug discovery. []
Q2: How effective is the iodination reaction in producing 1-Isopropyl-4-iodopyrazole?
A2: The iodination of 1-Isopropylpyrazole using the KI-KIO3 system in a heterophase medium (H2O/CHCl3 (CCl4)) with H2SO4 additives has been shown to be highly efficient. The reported yield for 1-Isopropyl-4-iodopyrazole is within the range of 80-97%, indicating a successful and high-yielding synthetic route for this specific derivative. []
Q3: Why is the heterophase medium important for this iodination reaction?
A3: The use of a heterophase medium, specifically H2O/CHCl3 (CCl4), is crucial for the efficient iodination of pyrazoles, including this compound. This is because the reactants and products have different solubilities in the two phases. The pyrazole substrate is typically more soluble in the organic phase (CHCl3 or CCl4), while the KI-KIO3 iodinating system resides in the aqueous phase. This phase separation facilitates the reaction by bringing the reactants into closer proximity at the interface while also preventing unwanted side reactions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



